

# A Head-to-Head Comparison of SARMs in Preclinical Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | GSK-2881078 |           |  |  |  |
| Cat. No.:            | B607813     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of investigational compounds for combating muscle atrophy, a debilitating condition associated with various diseases and aging. Their therapeutic potential lies in their ability to selectively target androgen receptors in muscle and bone, thereby eliciting anabolic effects while potentially minimizing the androgenic side effects associated with traditional anabolic steroids. This guide provides an objective head-to-head comparison of the preclinical efficacy of four popular SARMs—Ostarine (MK-2866), Ligandrol (LGD-4033), RAD-140 (Testolone), and S-23—in established rodent models of muscle atrophy. The data presented is compiled from various studies to facilitate a comparative understanding of their anabolic and androgenic potential.

### **Quantitative Comparison of SARM Efficacy**

The following tables summarize the quantitative data from preclinical studies investigating the effects of Ostarine, Ligandrol, RAD-140, and S-23 on muscle mass and androgen-sensitive tissues. It is crucial to note that the data for Ostarine and Ligandrol were generated in an ovariectomized (OVX) female rat model, a surrogate for postmenopausal muscle wasting, while the data for RAD-140 and S-23 were obtained from orchidectomized (ORX) male rat models, which simulate androgen deprivation. These differences in experimental models should be considered when making direct comparisons.



# Ostarine (MK-2866) vs. Ligandrol (LGD-4033) in Ovariectomized Rats

This study aimed to evaluate the effects of Ostarine and Ligandrol on muscle tissue in a model of postmenopausal muscle atrophy.[1]

| Treatment<br>Group | Dose<br>(mg/kg/day) | Gastrocnemiu<br>s Muscle<br>Weight (g) | Soleus Muscle<br>Weight (g) | Uterus Weight<br>(g) |
|--------------------|---------------------|----------------------------------------|-----------------------------|----------------------|
| Non-OVX<br>Control | -                   | $1.63 \pm 0.13$                        | 0.16 ± 0.02                 | 0.61 ± 0.17          |
| OVX Control        | -                   | 1.57 ± 0.11                            | 0.15 ± 0.02                 | 0.12 ± 0.03          |
| Ostarine           | 0.04                | 1.61 ± 0.12                            | 0.15 ± 0.02                 | 0.13 ± 0.03          |
| Ostarine           | 0.4                 | 1.65 ± 0.14                            | 0.16 ± 0.02                 | 0.25 ± 0.06          |
| Ostarine           | 4                   | 1.73 ± 0.15                            | 0.17 ± 0.02                 | 0.59 ± 0.11          |
| Ligandrol          | 0.04                | 1.64 ± 0.10                            | 0.15 ± 0.01                 | 0.13 ± 0.02          |
| Ligandrol          | 0.4                 | 1.70 ± 0.13                            | 0.16 ± 0.01                 | 0.18 ± 0.04          |
| Ligandrol          | 4                   | 1.82 ± 0.14                            | 0.17 ± 0.02                 | 0.43 ± 0.04          |

Data presented as mean ± standard deviation.

### RAD-140 (Testolone) vs. S-23 in Orchidectomized Rats

These studies utilized the Hershberger assay in castrated male rats to assess the anabolic and androgenic activities of RAD-140 and S-23.

RAD-140 in Orchidectomized Rats[2]



| Treatment<br>Group         | Dose<br>(mg/kg/day) | Levator Ani<br>Muscle Weight<br>(% of Intact<br>Control) | Ventral<br>Prostate<br>Weight (% of<br>Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
|----------------------------|---------------------|----------------------------------------------------------|--------------------------------------------------------|----------------------------------------------|
| Castrated<br>Control       | -                   | ~35%                                                     | ~5%                                                    | ~6%                                          |
| RAD-140                    | 0.03                | ~50%                                                     | ~10%                                                   | ~10%                                         |
| RAD-140                    | 0.1                 | ~80%                                                     | ~15%                                                   | ~15%                                         |
| RAD-140                    | 0.3                 | ~100%                                                    | ~20%                                                   | ~20%                                         |
| RAD-140                    | 1                   | >100%                                                    | ~40%                                                   | ~35%                                         |
| Testosterone<br>Propionate | 1                   | >100%                                                    | >100%                                                  | >100%                                        |

Values are estimated from graphical data.

### S-23 in Orchidectomized Rats[3][4]

| Treatment<br>Group   | Dose (mg/day) | Levator Ani<br>Muscle Weight<br>(% of Intact<br>Control) | Ventral<br>Prostate<br>Weight (% of<br>Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
|----------------------|---------------|----------------------------------------------------------|--------------------------------------------------------|----------------------------------------------|
| Castrated<br>Control | -             | 35%                                                      | 5.7%                                                   | 6.5%                                         |
| S-23                 | 0.01          | ~45%                                                     | ~10%                                                   | ~10%                                         |
| S-23                 | 0.05          | ~70%                                                     | ~20%                                                   | ~20%                                         |
| S-23                 | 0.1           | ~100%                                                    | ~25%                                                   | ~28%                                         |
| S-23                 | 0.5           | >100%                                                    | ~70%                                                   | ~80%                                         |
| S-23                 | 1             | >100%                                                    | ~100%                                                  | ~100%                                        |



Values are derived from the source.[3][4]

# Experimental Protocols Ovariectomized (OVX) Rat Model (Ostarine and Ligandrol)

- Animal Model: Three-month-old female Sprague-Dawley rats were used. One group remained intact (Non-OVX), while the others were ovariectomized (OVX) to induce a state of estrogen deficiency, a model for postmenopausal muscle changes.[1]
- Acclimation and Treatment: Following a post-OVX period of 8-9 weeks to allow for the
  development of muscle atrophy, the rats were divided into treatment groups.[1] Ostarine or
  Ligandrol was administered orally once daily for 5 weeks at doses of 0.04, 0.4, or 4 mg/kg
  body weight.[1] A control OVX group received the vehicle.
- Tissue Collection and Analysis: At the end of the treatment period, the gastrocnemius, soleus, and uterus were excised and weighed.[1]

# Orchidectomized (ORX) Rat Model / Hershberger Assay (RAD-140 and S-23)

- Animal Model: Immature, peripubertal male rats were orchidectomized (castrated) to eliminate endogenous androgen production. This model is highly sensitive to exogenous androgens and SARMs.[2]
- Treatment Administration: Treatment with the respective SARM (RAD-140 or S-23) or a
  vehicle was initiated shortly after castration and continued for a specified period (e.g., 14
  days for S-23, 11 days for RAD-140).[2][3] Administration was typically via daily
  subcutaneous injection or oral gavage.[2][3]
- Endpoint Measurement: At the conclusion of the treatment period, key anabolic and androgenic tissues were harvested and weighed. The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are hallmark indicators of androgenic activity.[2]



# Signaling Pathways and Experimental Workflow General SARM Signaling Pathway in Skeletal Muscle

SARMs exert their anabolic effects primarily through the activation of the androgen receptor (AR) in skeletal muscle. Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy. This signaling cascade often involves the activation of downstream pathways, such as the Akt/mTOR pathway, which is a central regulator of muscle growth.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 2. behemothlabz.com [behemothlabz.com]
- 3. Explainer: What is Ligandrol and how does it work? The University of Sydney [sydney.edu.au]
- 4. swolverine.com [swolverine.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SARMs in Preclinical Models of Muscle Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607813#head-to-head-comparison-of-sarms-in-muscle-atrophy-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com